molecular formula C8H12N2O5S B13859463 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic Acid

2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic Acid

Cat. No.: B13859463
M. Wt: 248.26 g/mol
InChI Key: MZVIWIYQGUGODR-UHFFFAOYSA-N
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Description

2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid is a complex organic compound that features a thiazolidine ring, a hydroxybutanoic acid moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is effective and yields the desired product with high purity . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the process. The use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced thiazolidine compounds, and substituted amino derivatives

Scientific Research Applications

2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 2,4-Dioxothiazolidine-5-acetic acid
  • Thiazolidine-2,4-dione
  • Rhodanine
  • 2-Thiohydantoin

Uniqueness

What sets 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid apart from these similar compounds is its unique combination of functional groups. The presence of both the hydroxybutanoic acid moiety and the amino group provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O5S

Molecular Weight

248.26 g/mol

IUPAC Name

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)methylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C8H12N2O5S/c1-3(11)5(7(13)14)9-2-4-6(12)10-8(15)16-4/h3-5,9,11H,2H2,1H3,(H,13,14)(H,10,12,15)

InChI Key

MZVIWIYQGUGODR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NCC1C(=O)NC(=O)S1)O

Origin of Product

United States

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